molecular formula C19H18FN3OS B2821868 N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-78-9

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2821868
CAS No.: 688336-78-9
M. Wt: 355.43
InChI Key: UAECSLJDHAZWOG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked via a thioether bridge to a 1-(4-fluorophenyl)-substituted imidazole ring. The presence of electron-withdrawing fluorine and electron-donating methyl groups may influence its electronic profile, solubility, and binding interactions compared to analogs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECSLJDHAZWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy against various biological targets.

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Core : The imidazole ring is synthesized through the reaction of appropriate precursors under controlled conditions.
  • Thioacetylation : The thio group is introduced via a thioacetic acid derivative, which reacts with the imidazole core.
  • Acetylation : Finally, acetylation occurs to form the complete structure.

The molecular formula for this compound is C21H22FN3OSC_{21}H_{22}FN_3OS, and it has a molecular weight of approximately 407.47 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the class of thiazole and imidazole derivatives. For instance, compounds with similar structural motifs have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Compound Target Pathogen Activity
3hMethicillin-resistant S. aureusHigh
3jVancomycin-resistant E. faeciumModerate
7Drug-resistant Candida strainsBroad-spectrum

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Thiazole and imidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating a strong potential for further development .

Compound Cell Line IC50 (µg/mL)
9A-4311.61 ± 1.92
10Jurkat1.98 ± 1.22

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate their biological activities:

  • Study on Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against resistant strains, suggesting that similar modifications in this compound could yield potent derivatives .
  • Antitumor Activity Assessment : Research indicated that compounds with imidazole cores showed enhanced cytotoxicity against various cancer cell lines, warranting further investigation into this compound's potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally related acetamide derivatives, emphasizing molecular features, biological activities, and key research findings:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Findings References
N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide (Inferred: C₁₉H₁₈FN₃OS) ~363.4 g/mol 2,5-dimethylphenyl; 4-fluorophenyl-imidazole; thioether bridge Potential cytotoxic/antitumor activity (inferred from analogs in )
N-(3,5-dimethylphenyl)-2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide C₂₃H₂₅FN₄O₃S 456.5 g/mol 3,5-dimethylphenyl; 4-fluorobenzyl; hydroxymethyl-imidazole Enhanced solubility due to polar hydroxymethyl group; unconfirmed bioactivity
N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) C₂₅H₂₄ClN₃OS 474.0 g/mol Benzene-fused benzimidazole; 2-chloro-4-methylphenyl; bulky 3,5-dimethylbenzyl substitution Elastase inhibition (IC₅₀: ~8 μM); improved steric hindrance for target binding
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide C₁₆H₁₈N₄O₂S 346.4 g/mol Dihydropyrimidinone ring; 2,5-dimethylphenyl Cytotoxicity against A549 (lung adenocarcinoma) cells; IC₅₀: 12.5 μM
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.8 g/mol Chloroacetamide; methoxymethyl; 2,6-diethylphenyl Herbicidal activity; inhibits plant cell division

Key Observations:

Substituent Effects on Bioactivity: Fluorine and Methyl Groups: The 4-fluorophenyl and methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to polar analogs like the hydroxymethyl-containing derivative in . This could favor penetration into hydrophobic binding pockets in enzymes or receptors. However, this may reduce metabolic stability due to increased planarity.

Enzyme Inhibition vs. Cytotoxicity: Compounds with benzimidazole cores () show specific enzyme inhibition (e.g., elastase), whereas dihydropyrimidinone derivatives () exhibit broader cytotoxicity. The target compound’s imidazole-thioether scaffold may balance selectivity and potency, depending on substitution patterns.

Agricultural vs. Structural differences (e.g., methoxymethyl vs. fluorophenyl) dictate application divergence.

Research Findings and Data

Cytotoxicity and Selectivity ():

  • The dihydropyrimidinone derivative () demonstrated moderate cytotoxicity (IC₅₀: 12.5 μM) against A549 cells, attributed to its hydrogen-bonding capacity via the carbonyl group.
  • In contrast, benzothiazol-containing analogs () showed selectivity for cancer cells over fibroblasts, suggesting that the 2,5-dimethylphenyl group in the target compound may similarly enhance tumor specificity.

Crystallographic Insights ():

  • Substituents like dichlorophenyl in 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide induce significant molecular twisting (79.7° between aromatic rings), which could hinder target binding compared to the target compound’s likely more planar imidazole system.

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